9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide
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Overview
Description
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as DMAPT and has been studied extensively for its anti-cancer properties.
Mechanism of Action
DMAPT inhibits the activity of NF-κB by targeting the upstream signaling pathways that activate this transcription factor. This results in the downregulation of NF-κB target genes, including those involved in cell survival and proliferation. The induction of apoptosis in cancer cells is thought to be the result of the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects:
DMAPT has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects. This is due to its ability to inhibit the activity of NF-κB, which is involved in the regulation of inflammation. DMAPT has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
DMAPT has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and enter cells. It is also stable and can be easily synthesized in large quantities. However, DMAPT has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. This could lead to the development of more effective anti-cancer therapies. Another area of research is the investigation of the potential use of DMAPT in combination with other anti-cancer drugs. Finally, there is interest in the development of new formulations of DMAPT that improve its solubility and reduce its toxicity.
Synthesis Methods
The synthesis of DMAPT involves the reaction of 3-methoxy-4-acridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to yield the final product, DMAPT.
Scientific Research Applications
DMAPT has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Inhibition of NF-κB activity has been linked to the induction of apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
100113-21-1 |
---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
QKHRSPSDCFQDNF-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC |
Other CAS RN |
100113-21-1 |
synonyms |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide |
Origin of Product |
United States |
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